molecular formula C27H25N3O3S B2980747 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203304-28-2

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2980747
CAS No.: 1203304-28-2
M. Wt: 471.58
InChI Key: UUBROGDQKHGALS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that features a naphthalene ring, a phenylsulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Tetrahydroquinoline Derivative: The tetrahydroquinoline core is synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base.

    Urea Formation: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with the sulfonylated tetrahydroquinoline derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Naphthoquinones and sulfonic acids.

    Reduction: Sulfides and amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with biological membranes or proteins, while the naphthalene and tetrahydroquinoline moieties can contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

    1-(Naphthalen-1-ylmethyl)-3-(phenylsulfonyl)urea: Lacks the tetrahydroquinoline moiety.

    3-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the naphthalen-1-ylmethyl group.

    1-(Naphthalen-1-ylmethyl)-3-(1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the phenylsulfonyl group.

Uniqueness: 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c31-27(28-19-22-10-6-9-20-8-4-5-14-25(20)22)29-23-16-15-21-11-7-17-30(26(21)18-23)34(32,33)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBROGDQKHGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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